NAFARELINACETAT

Übersicht

Beschreibung

Synarel, also known as nafarelin acetate, is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of endometriosis and central precocious puberty. Synarel is administered as a nasal spray and works by regulating the release of gonadotropins, which in turn affects the production of sex hormones .

Wissenschaftliche Forschungsanwendungen

Nafarelinacetat hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht wird seine Rolle bei der Regulierung von Reproduktionshormonen und seine Auswirkungen auf verschiedene biologische Prozesse.

Medizin: Wird in der klinischen Forschung zur Behandlung von Endometriose, zentraler vorzeitiger Pubertät, Uterusmyomen und als Teil der Hormontherapie bei Transgender-Personen eingesetzt

Industrie: Wird bei der Entwicklung von Nasen-Arzneimittelverabreichungssystemen und -formulierungen eingesetzt.

Wirkmechanismus

This compound wirkt als potenter Agonist des Gonadotropin-Releasing-Hormons (GnRH). Nach der Verabreichung stimuliert es die Freisetzung der Hypophysen-Gonadotropine, des luteinisierenden Hormons (LH) und des follikelstimulierenden Hormons (FSH). Dieser anfängliche Stimulus wird gefolgt von einer Herunterregulierung der GnRH-Rezeptoren, was zu einer verminderten Sekretion von Gonadensteroiden führt. Dies führt zur Unterdrückung der ovariellen und testikulären Funktion, was bei Erkrankungen wie Endometriose und zentraler vorzeitiger Pubertät vorteilhaft ist .

Wirkmechanismus

Target of Action

Nafarelin Acetate, also known as Synarel, is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .

Mode of Action

Nafarelin works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids such as estradiol in females and testosterone in both sexes . With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these hormones and a subsequent decrease in the production of sex steroids .

Pharmacokinetics

Nafarelin is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 45 minutes . The average serum half-life of Nafarelin following intranasal administration of a 400 μg dose is approximately 2.5 hours . About 80% of Nafarelin acetate is bound to plasma proteins .

Result of Action

The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Action Environment

The action of Nafarelin can be influenced by environmental factors. For example, the absorption of Nafarelin can be affected by the condition of the nasal mucosa . Furthermore, the efficacy of Nafarelin can be influenced by the patient’s adherence to the treatment regimen, as irregular or incomplete daily doses may result in stimulation of the pituitary-gonadal axis .

Safety and Hazards

Synarel is contraindicated in pregnancy, lactation, and undiagnosed abnormal vaginal bleeding . It may cause an increase in bone turnover and decrease in bone mineral content . Ovarian cysts may develop within the first two months of therapy and occur more commonly in women with polycystic ovarian disease .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

At the onset of administration, Nafarelin Acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is crucial for its role in biochemical reactions.

Cellular Effects

Nafarelin Acetate influences cell function by affecting the secretion of gonadal steroids. Repeated dosing abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Molecular Mechanism

Nafarelin Acetate exerts its effects at the molecular level through its agonistic action on GnRH. Like GnRH, initial or intermittent administration of Nafarelin Acetate stimulates release of the gonadotropins LH and FSH from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

The effects of Nafarelin Acetate change over time in laboratory settings. At the onset of administration, it stimulates the release of the pituitary gonadotropins, resulting in a temporary increase of gonadal steroidogenesis. Repeated dosing abolishes this stimulatory effect on the pituitary gland .

Metabolic Pathways

Nafarelin Acetate is involved in the GnRH signaling pathway, influencing the release of pituitary gonadotropins and the subsequent secretion of gonadal steroids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nafarelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the decapeptide chain. The key steps include:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product.

Industrial Production Methods

Industrial production of nafarelin acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is formulated into a nasal spray solution containing benzalkonium chloride, glacial acetic acid, sodium hydroxide or hydrochloric acid (to adjust pH), sorbitol, and purified water .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nafarelinacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann an bestimmten Aminosäureresten, wie z. B. Methionin, oxidiert werden.

Reduktion: Reduktionsreaktionen können an Disulfidbrücken innerhalb der Peptidstruktur auftreten.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um seine Aktivität und Stabilität zu verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Aminosäurederivate und Kupplungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderter biologischer Aktivität und Stabilität. Beispielsweise kann die Oxidation von Methioninresten zur Bildung von Methioninsulfoxid führen, was die Funktion des Peptids beeinträchtigen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leuprolidacetat: Ein weiterer GnRH-Agonist, der zur Behandlung von Prostatakrebs, Endometriose und zentraler vorzeitiger Pubertät eingesetzt wird.

Goserelinacetat: Ein GnRH-Agonist, der für ähnliche Indikationen verwendet wird, darunter Prostatakrebs und Endometriose.

Triptorelin: Ein GnRH-Agonist, der zur Behandlung von hormonabhängigen Krebserkrankungen und -zuständen eingesetzt wird

Einzigartigkeit von Nafarelinacetat

This compound ist einzigartig in seiner Verabreichungsform als Nasenspray, was Vorteile in Bezug auf die Benutzerfreundlichkeit und die Patientencompliance bietet. Darüber hinaus machen seine spezifische Formulierung und sein pharmakokinetisches Profil ihn geeignet für die Behandlung von Erkrankungen wie zentraler vorzeitiger Pubertät und Endometriose .

Eigenschaften

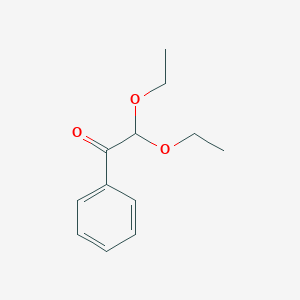

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

![(5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate](/img/structure/B9425.png)